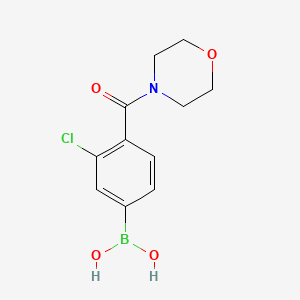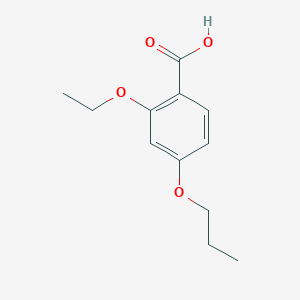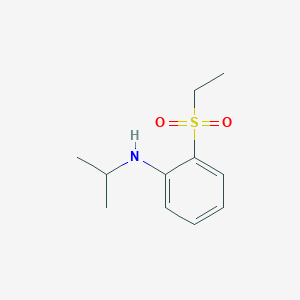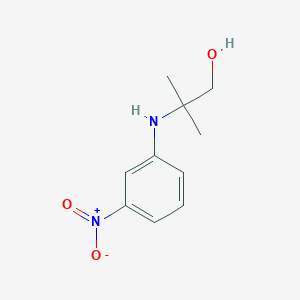
(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid
Vue d'ensemble
Description
(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group, a chloro-substituted phenyl ring, and a morpholine-4-carbonyl moiety. These structural features make it a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are often used as building blocks in the synthesis of various pharmaceutical and biologically active compounds . They are known to participate in Suzuki–Miyaura cross-coupling reactions , which are widely applied in the formation of carbon-carbon bonds.
Mode of Action
The mode of action of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid is primarily through its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a relatively stable, readily prepared, and environmentally benign organoboron reagent . The boronic acid compound interacts with a palladium catalyst and a halide compound to form a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may be involved in the synthesis of various biologically active compounds . These compounds could potentially affect a wide range of biochemical pathways, depending on their specific structures and targets.
Pharmacokinetics
Boronic acids are generally known for their stability and reactivity, which can influence their bioavailability .
Result of Action
The molecular and cellular effects of this compound are likely dependent on the specific compounds it helps synthesize. For instance, it has been used in the synthesis of arylphthalazine derivatives, which are potent and orally bioavailable inhibitors of VEGFR-2 . VEGFR-2 is a key receptor in angiogenesis, so inhibiting it can have significant effects on cellular growth and proliferation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at room temperature in an inert atmosphere . This suggests that exposure to oxygen or extreme temperatures could potentially affect its stability and reactivity.
Analyse Biochimique
Biochemical Properties
(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. Additionally, this compound can bind to diols and hydroxyl groups on biomolecules, facilitating its use in affinity chromatography and sensor applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. Furthermore, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly those with serine or threonine residues, forming a stable covalent complex that inhibits enzyme activity. This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and metabolic pathways. Additionally, this compound can interact with nucleic acids, potentially affecting transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard storage conditions, but its activity can diminish over extended periods due to hydrolysis and degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models, where it continues to inhibit enzyme activity and alter cellular processes over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in tissues and its interaction with off-target proteins .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as an enzyme inhibitor. It interacts with enzymes such as cytochrome P450s, which are involved in drug metabolism, and can affect the metabolic flux of various substrates. Additionally, the compound can influence the levels of metabolites by inhibiting key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and localization within specific cellular compartments. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in the cytoplasm and nucleus, where it can exert its effects on enzyme activity and gene expression. The compound may also undergo post-translational modifications that direct it to specific organelles, such as the endoplasmic reticulum or mitochondria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Chloro-Substituted Phenyl Ring: The starting material, 3-chloroaniline, undergoes a series of reactions to introduce the morpholine-4-carbonyl group at the para position.
Introduction of the Boronic Acid Group: The chloro-substituted phenyl ring is then subjected to borylation reactions, often using boronic acid derivatives or boron reagents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds with various aryl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are often employed.
Reagents: Boronic acid derivatives, aryl halides, and bases like potassium carbonate are frequently used.
Major Products: The major products formed from these reactions include various substituted phenylboronic acids and their derivatives, which can be further utilized in organic synthesis.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology:
Bioconjugation: It is used in the development of bioconjugates for studying biological processes and interactions.
Medicine:
Drug Development: The compound’s derivatives are explored for their potential therapeutic properties, including as enzyme inhibitors and anticancer agents.
Industry:
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4-(Morpholine-4-carbonyl)phenylboronic Acid: A closely related compound without the chloro substitution.
3-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group instead of the morpholine-4-carbonyl group.
Uniqueness: (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid is unique due to the presence of both the chloro and morpholine-4-carbonyl groups, which enhance its reactivity and versatility in various chemical reactions and applications.
Propriétés
IUPAC Name |
[3-chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClNO4/c13-10-7-8(12(16)17)1-2-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRBSCDTOODIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657219 | |
| Record name | [3-Chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-49-0 | |
| Record name | B-[3-Chloro-4-(4-morpholinylcarbonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1418558.png)

![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid](/img/structure/B1418562.png)
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418564.png)
![2-[(Dimethylamino)methyl]-4-fluoroaniline](/img/structure/B1418566.png)




amine](/img/structure/B1418571.png)

![methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate](/img/structure/B1418574.png)

